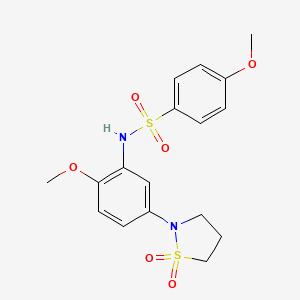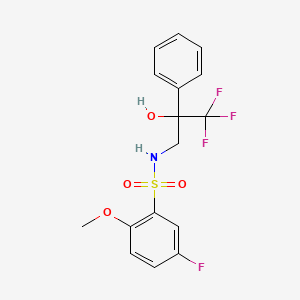
5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds known as benzenesulfonamides. These compounds have been extensively studied for their biological activities, including their roles as inhibitors of various enzymes. For instance, benzenesulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, with some showing selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs . Other studies have focused on the synthesis of benzenesulfonamides with potential as carbonic anhydrase inhibitors, which could have implications for anti-tumor activity . Additionally, benzenesulfonamides have been designed as aldose reductase inhibitors, which could be beneficial in managing complications of diabetes mellitus .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step procedures starting from substituted benzaldehydes or other aromatic precursors. For example, the synthesis of 4-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl benzenesulfonamides involved starting from substituted benzaldehydes to prepare key intermediates, which were then reacted with 4-hydrazinobenzenesulfonamide . Similarly, the synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides was achieved by preparing bioisosteres of previously reported aldose reductase inhibitors . These examples demonstrate the complexity and specificity of the synthetic routes used to obtain various benzenesulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups. These modifications can significantly affect the molecule's biological activity and selectivity. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group was found to preserve COX-2 potency and increase COX1/COX-2 selectivity . The presence of fluorine atoms and other substituents like methoxy groups can also influence the acidity and reactivity of the molecule, as seen in the case of benzoxazole and benzothiazole derivatives used for sensing pH and metal cations .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the reaction of 5-hydroxyindoles with aromatic methylamines in the presence of potassium hexacyanoferrate(III) and dimethyl sulphoxide produces compounds that fluoresce intensely under alkaline conditions . This indicates that benzenesulfonamides can be used as reagents in spectrofluorimetric methods for the determination of specific analytes. Additionally, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the use of thiazolyl benzenesulfonamide as a core structure, demonstrating the versatility of benzenesulfonamides in biochemical evaluations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of electronegative fluorine atoms can increase the acidity of hydroxyl groups, as well as affect the overall lipophilicity and membrane permeability of the compound . These properties are crucial for the pharmacokinetic behavior of potential drugs, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of methoxy and other alkoxy groups can also modulate the molecule's solubility and reactivity, which are important factors in drug design and development .
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications
A study by Pal et al. (2003) explores the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, demonstrating selective cyclooxygenase-2 (COX-2) inhibition. This suggests potential for developing anti-inflammatory drugs, where the fluorine substitution enhances potency and selectivity, indicating the relevance of fluorinated benzenesulfonamides in medicinal chemistry M. Pal et al., 2003.
Sterically Demanding Electrophilic Fluorinating Agents
Yasui et al. (2011) introduce N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a novel electrophilic fluorinating agent. Its steric demand improves enantioselectivity in fluorination reactions, demonstrating the chemical's utility in synthetic organic chemistry for introducing fluorine atoms into molecules H. Yasui et al., 2011.
Photodynamic Therapy Applications
Pişkin et al. (2020) discuss a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing Schiff base. This compound's photophysical properties make it a promising candidate for photodynamic therapy (PDT) in cancer treatment, highlighting the potential biomedical applications of such derivatives M. Pişkin et al., 2020.
Enantioselective Fluorination
The development of fluorinating agents such as N-fluoro-benzenesulfonimides, exemplified by work from Wang et al. (2014), showcases the utility of such compounds in achieving enantioselective fluorination of 2-oxindoles. This application is crucial for synthesizing bioactive molecules with specific chiral centers Fajie Wang et al., 2014.
Inhibition of Carbonic Anhydrase
Research by Blackburn and Türkmen (2005) on alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides as carbonic anhydrase inhibitors underlines the potential of fluorinated benzenesulfonamides in developing therapeutic agents. Their increased inhibitory activity against carbonic anhydrase due to fluorine substitution highlights the importance of fluorination in enhancing drug efficacy G. Blackburn & H. Türkmen, 2005.
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO4S/c1-25-13-8-7-12(17)9-14(13)26(23,24)21-10-15(22,16(18,19)20)11-5-3-2-4-6-11/h2-9,21-22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZHPMMISDMPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)
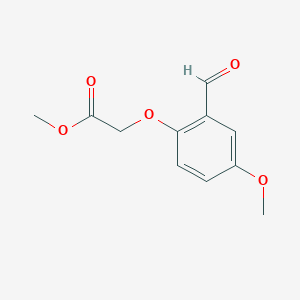
![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)
![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)
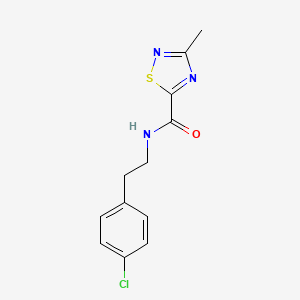
![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)
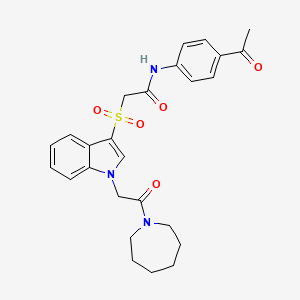
![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)
![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)
